N-[4-[(4-bromophenyl)sulfinylmethyl]phenyl]-3-(trifluoromethyl)benzamide
Description
N-[4-[(4-Bromophenyl)sulfinylmethyl]phenyl]-3-(trifluoromethyl)benzamide is a benzamide derivative characterized by:
- Benzamide core: A benzoyl group substituted with a trifluoromethyl (-CF₃) group at the 3-position.
- Sulfinylmethyl-phenyl substituent: A 4-bromophenyl group linked via a sulfinyl (-S(O)-) bridge to a methylene group, which is attached to the para position of the benzamide’s phenyl ring.
Properties
IUPAC Name |
N-[4-[(4-bromophenyl)sulfinylmethyl]phenyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrF3NO2S/c22-17-6-10-19(11-7-17)29(28)13-14-4-8-18(9-5-14)26-20(27)15-2-1-3-16(12-15)21(23,24)25/h1-12H,13H2,(H,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNOJWGIVFLDFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)CS(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrF3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(4-bromophenyl)sulfinylmethyl]phenyl]-3-(trifluoromethyl)benzamide typically involves multiple steps, including the formation of the bromophenyl and sulfinylmethyl intermediates, followed by their coupling with the benzamide core. Common synthetic routes may involve:
Bromination: Introduction of the bromine atom to the phenyl ring.
Sulfinylation: Formation of the sulfinylmethyl group.
Coupling Reaction: Combining the bromophenyl and sulfinylmethyl intermediates with the benzamide core under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(4-bromophenyl)sulfinylmethyl]phenyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: Conversion of the sulfinyl group to a sulfone.
Reduction: Reduction of the sulfinyl group to a sulfide.
Substitution: Halogen substitution reactions involving the bromine atom.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) under basic conditions.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of azide or thiocyanate derivatives.
Scientific Research Applications
N-[4-[(4-bromophenyl)sulfinylmethyl]phenyl]-3-(trifluoromethyl)benzamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-[4-[(4-bromophenyl)sulfinylmethyl]phenyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Signal Transduction: Modulating signaling pathways involved in cellular processes.
Gene Expression: Influencing the expression of genes related to inflammation or cancer progression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Core
a) N-(4-Bromophenyl)-3-(N-(4-bromophenyl)sulfamoyl)benzamide ()
- Structural differences : Replaces the sulfinylmethyl group with a sulfamoyl (-SO₂NH-) bridge.
b) N-[4-(4-Benzylpiperazino)phenyl]-3-(trifluoromethyl)benzamide ()
- Structural differences : Features a piperazinyl group substituted with a benzyl moiety at the para position of the phenyl ring.
- Molecular weight : 439.47 g/mol.
c) 4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]benzamide ()
- Structural differences : Contains a dihydrothienylidene ring instead of a phenylsulfinylmethyl group.
Functional Group Comparisons
a) Sulfinyl vs. Sulfonyl/Sulfamoyl Groups
- Sulfinyl (-S(O)-) : Exhibits intermediate oxidation state, contributing to chiral centers and redox sensitivity.
- Sulfonyl (-SO₂-) : Fully oxidized, more polar, and less reactive (e.g., compounds in ).
- Sulfamoyl (-SO₂NH-): Adds hydrogen-bond donor/acceptor capacity ().
b) Trifluoromethyl (-CF₃) vs. Nitro (-NO₂) Groups
- CF₃ : Enhances lipophilicity and metabolic stability; electron-withdrawing effect strengthens the benzamide’s electrophilicity.
- NO₂: Stronger electron-withdrawing effect but reduces metabolic stability (e.g., 4-Nitro-N-(3-(trifluoromethyl)phenyl)benzamide in ).
a) IR Spectroscopy
- Target compound : Expected C=O stretch at ~1660–1680 cm⁻¹ (benzamide) and S=O stretch at ~1040–1060 cm⁻¹ (sulfinyl).
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Molecular Weight (g/mol) | Key Substituents | IR C=O Stretch (cm⁻¹) |
|---|---|---|---|
| Target compound | ~480 (estimated) | 3-CF₃, 4-(BrPh-S(O)-CH₂-Ph) | ~1660–1680 |
| N-(4-Bromophenyl)-3-(sulfamoyl)benzamide | ~450 (estimated) | 3-CF₃, 4-(BrPh-SO₂NH-Ph) | ~1660–1680 |
| N-[4-(4-Benzylpiperazino)phenyl]-3-CF₃-Bz | 439.47 | 3-CF₃, 4-(piperazinyl-benzyl) | ~1660–1680 |
Biological Activity
N-[4-[(4-bromophenyl)sulfinylmethyl]phenyl]-3-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to summarize the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C17H14BrF3N2O2S
- Molecular Weight : 484.26 g/mol
- Structure : The compound features a sulfinyl group attached to a bromophenyl moiety and a trifluoromethyl group, which may influence its biological interactions.
Research indicates that compounds with similar structures exhibit various mechanisms of action, such as:
- Enzyme Inhibition : Many derivatives of trifluoromethylbenzamides have shown inhibitory activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases .
- Antimicrobial Activity : Compounds related to this compound have been evaluated for their effectiveness against Mycobacterium tuberculosis and other pathogens, showing moderate inhibitory effects .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
| Activity | IC50/Effect | Reference |
|---|---|---|
| AChE Inhibition | 27.04 - 106.75 µM | |
| BuChE Inhibition | 58.01 - 277.48 µM | |
| Antimicrobial (M. tuberculosis) | MIC ≥ 62.5 µM | |
| Cytotoxicity (HepG2, MonoMac6) | Non-cytostatic |
Case Studies
- Acetylcholinesterase Inhibition : A series of compounds derived from this compound were tested for their ability to inhibit AChE. Results showed that some derivatives had lower IC50 values compared to standard drugs like rivastigmine, indicating potential for treating Alzheimer's disease .
- Antimicrobial Efficacy : In vitro studies demonstrated that related compounds exhibited significant activity against Mycobacterium tuberculosis with MIC values indicating moderate effectiveness. This suggests a potential role in developing new antitubercular agents .
- Cytotoxicity Assessment : Evaluations on eukaryotic cell lines (HepG2 and MonoMac6) revealed that the compounds did not exhibit cytostatic properties, which is favorable for therapeutic applications as it indicates lower toxicity to normal cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
